4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

Beschreibung

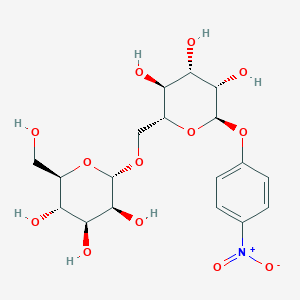

4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 72647-96-2) is a synthetic glycoside with the molecular formula C₁₈H₂₅NO₁₃ and a molecular weight of 463.39 g/mol . Its structure consists of a disaccharide core where one α-D-mannopyranosyl unit is linked via a 1→6 glycosidic bond to another α-D-mannopyranose, which is further substituted with a 4-nitrophenyl aglycone at the anomeric position (Figure 1). The compound is widely used in glycobiology and enzymology due to its chromogenic 4-nitrophenyl group, which enables spectrophotometric detection of glycosidase activity . It serves as a substrate for enzymes like β-galactosidase and mannosidases, facilitating studies on carbohydrate-processing mechanisms in diseases such as cancer and lysosomal storage disorders .

Figure 1: Structure of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYUJSLZREARS-LFVZYRDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993487 | |

| Record name | 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72647-96-2 | |

| Record name | 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072647962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mercuric Cyanide-Promoted Glycosylation

Early syntheses employed mercuric cyanide (Hg(CN)₂) as a catalyst for the condensation of 4-nitrophenyl α-D-mannopyranoside derivatives with mannosyl bromides. For example, 4-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside was reacted with 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide in anhydrous dichloromethane, yielding a protected disaccharide intermediate in 68% yield. The isopropylidene group at C2/C3 of the acceptor ensures regioselective glycosylation at C6 by sterically hindering alternative sites.

Silver Triflate-Mediated Activation

Modern protocols favor silver trifluoromethanesulfonate (AgOTf) due to its superior selectivity and reduced toxicity. A representative procedure involves the reaction of 1,2,3,4-tetra-O-acetyl-6-O-trityl-α-D-mannopyranose with 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide in nitromethane at 0°C. The trityl group at C6 of the acceptor is selectively removed post-glycosylation under acidic conditions (e.g., HCl in methanol), enabling subsequent deacetylation. This method achieves a 72% yield for the glycosylation step.

Table 1: Comparison of Glycosylation Conditions

| Catalyst | Donor | Acceptor Protecting Groups | Solvent | Yield (%) |

|---|---|---|---|---|

| Hg(CN)₂ | Tetra-O-acetyl mannosyl bromide | 2,3-O-isopropylidene | CH₂Cl₂ | 68 |

| AgOTf | Tetra-O-acetyl mannosyl bromide | 6-O-trityl | Nitromethane | 72 |

Protecting Group Considerations

Temporary Protecting Groups

-

Trityl (Tr) Groups : Used to block the C6 hydroxyl of the acceptor mannose, trityl groups are removed post-glycosylation via mild acid hydrolysis (0.1 M HCl in methanol, 25°C, 2 h).

-

Isopropylidene Acetals : These protect cis-diols (e.g., C2/C3) in the acceptor, directing glycosylation to C6. Deprotection employs aqueous acetic acid (80%, 60°C, 4 h).

Permanent Protecting Groups

-

Acetyl (Ac) Groups : Ubiquitous in mannosyl donors, acetyl groups are cleaved under Zemplén conditions (NaOMe/MeOH, 12 h, rt), yielding the free disaccharide.

Stepwise Synthetic Procedures

Synthesis of Protected Disaccharide Intermediate

-

Glycosylation : Combine 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (1.2 eq) and 4-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside (1.0 eq) in anhydrous CH₂Cl₂. Add Hg(CN)₂ (2.0 eq) and stir under N₂ at 25°C for 24 h.

-

Workup : Quench with aqueous NaHCO₃, extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate.

-

Purification : Chromatography on silica gel (hexane/EtOAc 3:1) affords the protected disaccharide (68% yield).

Deprotection Sequence

-

Isopropylidene Removal : Treat the intermediate with 80% aqueous HOAc at 60°C for 4 h.

-

Acetyl Cleavage : Stir with 0.1 M NaOMe in MeOH (12 h, rt), neutralize with Amberlite IR-120 (H⁺), filter, and lyophilize.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Optimization and Mechanistic Insights

Solvent Effects

Nitromethane enhances glycosylation yields (72% vs. 68% in CH₂Cl₂) by stabilizing oxocarbenium ion intermediates through polar interactions.

Catalytic Efficiency

AgOTf outperforms Hg(CN)₂ in stereoselectivity (α/β > 20:1) due to its ability to stabilize contact ion pairs, minimizing β-side product formation.

Table 2: Impact of Catalysts on Stereoselectivity

| Catalyst | α/β Ratio | Key Mechanistic Feature |

|---|---|---|

| Hg(CN)₂ | 10:1 | Solvent-separated ion pair dominance |

| AgOTf | 20:1 | Covalent triflate intermediate |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These reactions result in the cleavage of the glycosidic bond, releasing 4-nitrophenol and mannose .

Common Reagents and Conditions: The hydrolysis reactions typically require the presence of specific glycosidases, such as alpha-mannosidase. The reactions are usually carried out in aqueous buffers at optimal pH and temperature conditions for the enzyme activity .

Major Products Formed: The major products formed from the hydrolysis of 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside are 4-nitrophenol and mannose .

Wissenschaftliche Forschungsanwendungen

Enzyme Substrate for Glycosidases

4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is primarily utilized as a substrate for glycosidases, specifically β-D-mannopyranosidase. This enzyme catalyzes the hydrolysis of glycosidic bonds, facilitating the study of enzyme kinetics and substrate specificity. The chromogenic property of the nitrophenyl group allows for easy monitoring of enzyme activity through spectrophotometric methods.

Diagnostic Assays

The compound is employed in diagnostic assays to measure enzyme activity related to carbohydrate metabolism disorders. By quantifying the release of 4-nitrophenol upon hydrolysis, researchers can assess the functionality of specific glycosidases in clinical samples.

Glycobiology Research

In glycobiology, this compound aids in understanding carbohydrate-protein interactions and the role of glycosidases in various biological processes. Its specificity towards certain enzymes makes it a preferred choice for detailed mechanistic studies.

Case Study 1: Enzyme Kinetics

A study published in the Journal of Biological Chemistry utilized this compound to investigate the kinetics of β-D-mannopyranosidase from various sources. The researchers found that variations in pH and temperature significantly affected enzyme activity, highlighting the importance of environmental conditions on enzymatic reactions.

Case Study 2: Clinical Diagnostics

In a clinical setting, researchers employed this substrate to assess β-D-mannopyranosidase activity in patients with suspected lysosomal storage diseases. The results indicated altered enzyme activity levels, correlating with disease severity, thus demonstrating its potential as a diagnostic tool .

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and mannose. The released 4-nitrophenol can be quantitatively measured due to its chromogenic properties, providing a means to assess enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Methyl 6-O-(α-D-Mannopyranosyl)-α-D-Mannopyranoside (CAS 78962-39-7)

- Structure: Lacks the 4-nitrophenyl group; instead, a methyl group is attached at the anomeric position.

- Applications: Primarily used as a synthetic intermediate for oligosaccharide assembly. Its methyl group simplifies purification but limits utility in enzyme assays due to the absence of a chromophore .

- Key Data: Exhibits higher solubility in polar solvents (e.g., water) compared to the 4-nitrophenyl derivative .

p-Trifluoroacetamidophenyl α-D-Mannopyranosyl-(1→3)-[α-D-Mannopyranosyl-(1→6)]-β-D-Mannopyranoside

- Structure: Features a trifluoroacetamidophenyl aglycone and a branched trisaccharide core.

- Applications: Designed for lectin-binding studies. The trifluoroacetamido group enhances binding specificity to mannose-recognizing lectins like Concanavalin A (ConA) .

- Key Data: Shows 10-fold higher affinity for ConA than the 4-nitrophenyl analogue due to multivalent interactions .

4-Nitrophenyl 2,3,4,6-Tetra-O-Benzoyl-α-D-Mannopyranoside (Compound 9 in )

- Structure: Benzoyl groups protect hydroxyl positions (2,3,4,6), rendering the compound inert toward enzymatic hydrolysis.

- Applications: Used in stepwise glycosylation reactions to build complex oligosaccharides. The benzoyl groups are selectively removable under mild basic conditions .

Analogues with Varied Glycosidic Linkages or Sugar Units

p-Nitrophenyl 2-O-α-D-Mannopyranosyl-α-D-Mannopyranoside (M2)

- Structure: Contains a 1→2 glycosidic linkage instead of 1→4.

- Biological Relevance: Demonstrates biphasic binding kinetics with ConA, suggesting two distinct binding modes. The 1→2 linkage reduces steric hindrance, enabling deeper penetration into the lectin’s binding pocket .

- Key Data: Association rate constants (k₁ = 1.2 × 10⁴ M⁻¹s⁻¹, k₂ = 3.5 × 10³ M⁻¹s⁻¹) highlight conformational flexibility during lectin interaction .

Tri- and Tetraantennary Mannosides (Compounds 9–10 in )

- Structure: Multivalent analogues with terminal 3,6-di-O-(α-D-mannopyranosyl) residues.

- Applications: Exhibit enhanced binding avidity to lectins like Dioclea grandiflora (DGL) due to clustered mannose epitopes.

- Key Data: Affinity for DGL increases 100-fold compared to monovalent mannosides (Kₐ = 1.2 × 10⁶ M⁻¹ vs. 1.2 × 10⁴ M⁻¹) .

Functional Analogues in Drug Discovery and Material Science

Methyl 2,3,4-Tri-O-Octanoyl-6-O-p-Toluoyl-α-D-Mannopyranoside (Compound 4 in )

- Structure: Hydrophobic octanoyl and p-toluoyl groups replace polar hydroxyls.

- Applications: Tested for antimicrobial and anticancer activity. The lipophilic substituents enhance membrane permeability.

- Key Data: IC₅₀ = 12.5 μM against HeLa cells, compared to >100 μM for the parent 4-nitrophenyl mannoside .

4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-Acetyl-α-D-Mannopyranosyl)-β-D-Mannopyranoside (CAS 195715-98-1)

- Structure: Acetyl-protected mannose units and a β-anomeric configuration.

- Applications: Serves as a substrate analog for glycosyltransferases in glycan biosynthesis studies.

- Key Data: Inhibits α-1,3-mannosyltransferase with Kᵢ = 8.7 μM .

Comparative Analysis Table

Biologische Aktivität

4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (commonly referred to as Man1-a-6Man-a-OPNP) is a glycoside compound that has garnered attention for its potential biological activities, particularly in the context of enzymatic reactions and carbohydrate-lectin interactions. This article delves into its biological activity, synthesizing findings from various studies, including its role as a substrate for enzymes and its implications in therapeutic applications.

Chemical Structure and Properties

- Chemical Name : 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

- CAS Number : 72647-96-2

- Molecular Formula : CHNO

- Molecular Weight : 367.31 g/mol

The compound features a nitrophenyl group attached to a disaccharide structure formed by two α-D-mannopyranosyl units, which significantly influences its biological interactions.

Enzymatic Substrate

One of the primary biological activities of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is its role as a substrate for β-galactosidase. This enzyme catalyzes the hydrolysis of glycosidic bonds, and this compound serves as an effective substrate in assays measuring enzyme activity. The reaction can be summarized as follows:

This property is utilized in biochemical assays to quantify enzyme activity, making it valuable in both research and clinical settings .

Interaction with Lectins

Lectins are proteins that bind carbohydrates and play crucial roles in cell recognition processes. The interaction between 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside and various lectins has been investigated, revealing that this compound can influence cellular signaling pathways and immune responses.

- Case Study : Research has shown that carbohydrate-based therapeutics, including mannosides like Man1-a-6Man-a-OPNP, can inhibit the binding of lectins to their natural ligands. This inhibition is significant for developing treatments for conditions involving excessive leukocyte recruitment, such as inflammation and autoimmune diseases .

Synthesis and Characterization

The synthesis of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside involves several steps, including the glycosylation of appropriate precursors. Studies have demonstrated various synthetic routes that yield high purity products suitable for biological assays .

| Step | Description |

|---|---|

| 1 | Synthesis of α-D-mannopyranoside precursors |

| 2 | Glycosylation with nitrophenol derivatives |

| 3 | Purification through chromatography |

Biological Assays

In vitro studies have assessed the effectiveness of this compound in modulating enzyme activity and inhibiting lectin interactions. For instance, assays measuring β-galactosidase activity demonstrated a clear correlation between substrate concentration and enzymatic turnover rates.

Q & A

Q. What are the standard synthetic routes for preparing 4-nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, and how are protecting groups employed to ensure regioselectivity?

The synthesis typically involves sequential glycosylation steps using mannopyranosyl donors. For example, benzyl or acetyl groups are used to protect hydroxyl groups, enabling selective coupling at the 6-O position. A common approach includes:

- Step 1 : Protection of the donor mannose (e.g., 2,3,4-tri-O-benzyl-α-D-mannopyranoside) to block reactive hydroxyls .

- Step 2 : Activation of the glycosyl donor (e.g., using N-iodosuccinimide (NIS) and AgOTf) for coupling with the acceptor mannose derivative .

- Step 3 : Deprotection (e.g., hydrogenolysis or acid hydrolysis) to yield the final product . Regioselectivity is confirmed via NMR and mass spectrometry (MS).

Q. How is the purity and structural integrity of the compound validated in research settings?

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (≥95% by HPLC is typical) .

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Confirms molecular weight (e.g., observed [M + Na]+ peaks match calculated values) .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve stereochemistry and linkage positions. For example, α-linkages show characteristic anomeric proton signals at δ 5.0–5.5 ppm .

Advanced Research Questions

Q. What experimental designs are optimal for measuring α-mannosidase activity using this compound as a substrate?

The compound acts as a chromogenic substrate, releasing 4-nitrophenol upon enzymatic hydrolysis. A standard protocol includes:

- Reaction Setup : Incubate the compound (1–5 mM) with α-mannosidase in buffer (pH 4.5–5.0) at 37°C .

- Kinetic Measurement : Monitor absorbance at 405 nm to quantify 4-nitrophenol release over time. Initial velocity (V₀) is calculated using ε = 18,300 M⁻¹cm⁻¹ .

- Controls : Use heat-inactivated enzyme or competitive inhibitors (e.g., swainsonine) to confirm specificity .

Q. How can structural studies resolve contradictions in reported enzymatic hydrolysis rates across different α-mannosidase isoforms?

Discrepancies may arise from variations in enzyme-substrate binding modes. For example:

- X-ray Crystallography : Co-crystallization of the compound with α-mannosidase reveals binding interactions. A study with concanavalin A showed two distinct binding modes for a trimannoside analog, explaining differences in catalytic efficiency .

- Mutagenesis : Replace key residues (e.g., Asp206 in GH38 α-mannosidase) to test their role in substrate recognition .

Q. What advanced spectroscopic techniques are employed to analyze carbohydrate-protein interactions involving this compound?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .

- Saturation Transfer Difference (STD) NMR : Identifies contact points between the compound and lectins (e.g., concanavalin A) .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) using immobilized enzymes .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of the compound in aqueous enzymatic assays?

- Co-solvents : Use DMSO (≤5% v/v) to enhance solubility without denaturing enzymes .

- Surfactants : Add Triton X-100 (0.01% w/v) to stabilize hydrophobic interactions .

- Modified Substrates : Synthesize analogs with hydrophilic spacers (e.g., 8-(hydrazinocarbonyl)octyl derivatives) .

Q. What strategies ensure reproducibility in synthesizing oligosaccharides containing this compound?

- Automated Glycan Synthesizers : Minimize human error in multi-step reactions .

- Orthogonal Protection Schemes : Use combinations of benzyl, acetyl, and silyl groups to control reactivity .

- In-line Analytics : Monitor reactions via LC-MS to detect intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under acidic conditions?

Stability varies with substituents and glycosidic linkages:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.